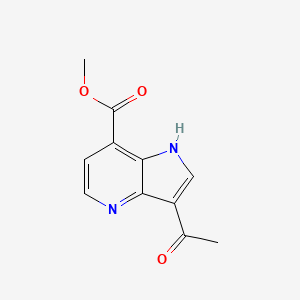

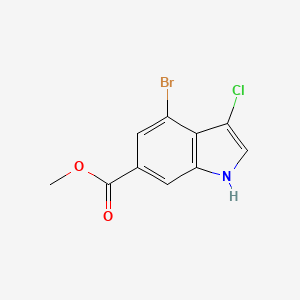

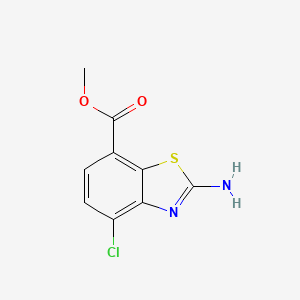

![molecular formula C9H9NO2 B1378290 [5-(Furan-2-yl)furan-2-yl]methanamine CAS No. 1421603-73-7](/img/structure/B1378290.png)

[5-(Furan-2-yl)furan-2-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[5-(Furan-2-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of “[5-(Furan-2-yl)furan-2-yl]methanamine” has been described in several studies. For instance, one work described the synthesis and characterization of 1-(furan-2-yl)methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal (Ln3+, Pr3+, Nd3+, Sm3+ and Eu3+) complexes . Another study synthesized a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis

The molecular structure of “[5-(Furan-2-yl)furan-2-yl]methanamine” is represented by the molecular formula C9H9NO2 . The molecular weight of this compound is 163.18 g/mol .Physical And Chemical Properties Analysis

“[5-(Furan-2-yl)furan-2-yl]methanamine” is a liquid . The compound’s physiochemical properties are moderate, but with the pyridine moiety, it likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Studies

Compounds related to “[5-(Furan-2-yl)furan-2-yl]methanamine” have been synthesized and investigated for their biological efficacy, particularly in antimicrobial and anticancer activities. Schiff base rare earth metal complexes with furan components have shown good results in biological assays against bacterial strains and cancer cell lines, indicating potential for therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Enantioselective Synthesis

Furan derivatives have been used in the enantioselective synthesis of complex amino acids, highlighting their role in advanced organic synthesis techniques. These methods can produce optically pure compounds, which are valuable in drug development and other areas of chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

New palladium and platinum complexes with furan-containing ligands have been synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential for development into anticancer agents (Mbugua et al., 2020).

Corrosion Inhibition

Amino acid compounds with furan moieties have been studied as corrosion inhibitors for steel, demonstrating the chemical utility of furan derivatives in industrial applications. These compounds showed mixed-type inhibition behavior and good adsorption properties, highlighting their potential as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

Furan Derivatives from Endophytic Fungi

Research on furan derivatives isolated from a mangrove-derived endophytic fungus has provided new insights into the chemistry of natural products. These compounds, including various new furan derivatives, have potential applications in drug discovery and organic synthesis (Chen et al., 2017).

Wirkmechanismus

Target of Action

The primary target of [5-(Furan-2-yl)furan-2-yl]methanamine is the Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

It has been suggested that the amine side chain of the compound coordinates to the heme iron of the cytochrome p450 2a6 . This interaction could potentially influence the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances within the body

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORCKEYIAFEMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)furan-2-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

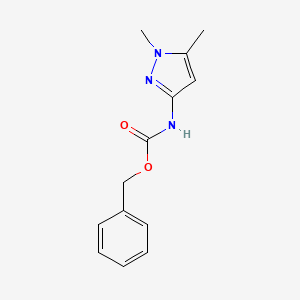

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)